4-[3-(Trifluoromethyl)phenyl]butanal
Description
4-[3-(Trifluoromethyl)phenyl]butanal (C₁₁H₁₁F₃O) is an aldehyde derivative featuring a four-carbon chain (butanal) substituted with a 3-(trifluoromethyl)phenyl group at the terminal position. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties. This substitution pattern enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical precursors . While direct crystallographic data for this compound are unavailable, analogous structures (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) suggest that hydrogen bonding and molecular packing may differ due to the aldehyde functional group’s reduced capacity for strong intermolecular interactions compared to carboxylic acids .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBLQFXUDTRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 4-[3-(Trifluoromethyl)phenyl]butanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[3-(Trifluoromethyl)phenyl]butanoic acid.
Reduction: 4-[3-(Trifluoromethyl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanal involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Isomers
- 4-[4-(Trifluoromethyl)phenyl]butanal: A positional isomer with the -CF₃ group at the para position. Electronic effects are also modulated, as the para position allows for more efficient conjugation with the aromatic ring, altering the compound’s acidity and stability .
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Features a para-CF₃ substitution and a shorter carboxylic acid chain. The carboxylic acid group enables strong hydrogen bonding, leading to higher melting points (e.g., ~145–147°C for the propanoic acid derivative) compared to aldehydes. The shorter chain reduces lipophilicity, impacting solubility profiles .
Functional Group Analogues
- Urea Derivatives (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) : These compounds share the 3-(trifluoromethyl)phenyl group but replace the aldehyde with a urea moiety. Urea derivatives exhibit higher molecular weights (e.g., 412.1 [M+H]⁺) and are often explored for biological activity due to hydrogen-bonding capabilities. However, their synthesis yields (~50–53%) highlight challenges in introducing -CF₃ groups, a trend that may extend to aldehyde analogues .
- Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-[3-(trifluoromethyl)phenyl]butanal offers distinct reactivity, such as participation in condensation reactions (e.g., aldol additions), whereas carboxylic acids are prone to decarboxylation or esterification. The aldehyde’s lower boiling point (~180°C estimated) compared to carboxylic acids reflects weaker intermolecular forces .
Chain Length Variants
- 3-[3-(Trifluoromethyl)phenyl]propanal : A shorter-chain aldehyde derivative. Reduced chain length decreases van der Waals interactions, lowering boiling points and altering solubility. The -CF₃ group’s electronic effects remain dominant, but steric interactions may differ due to proximity to the functional group.
Data Table: Key Properties of Selected Compounds
Biological Activity
4-[3-(Trifluoromethyl)phenyl]butanal is an organic compound with significant interest in medicinal chemistry due to its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a butanal chain. This compound has been explored for various biological activities, including its potential as an anticancer agent and its interactions with biological molecules.
- Molecular Formula : C11H11F3O
- Molecular Weight : 228.21 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, influencing its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly affect the compound's reactivity and binding affinity, making it a valuable candidate in drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies on isobutyramides derived from this compound demonstrated significant anticancer activity, alongside anti-angiogenic effects. These derivatives were evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and angiogenesis .
Inhibition of BCR-ABL Kinase
A study highlighted the role of compounds related to this compound as inhibitors of the BCR-ABL kinase, which is pivotal in chronic myeloid leukemia (CML). Compounds featuring the trifluoromethyl phenyl moiety were found to possess potent inhibitory activity against both wild-type and imatinib-resistant mutant forms of the kinase, indicating potential for therapeutic applications in resistant CML cases .
Case Studies
- Anticancer Efficacy :
- Kinase Inhibition :
Comparative Analysis
| Compound | Activity Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound derivative | Anticancer | <10 | Effective against K-562 cell line |
| BCR-ABL inhibitor derivative | Kinase Inhibition | <0.51 | Potent against imatinib-resistant mutants |
| Isobutyramide derivative | Anti-angiogenic | Not specified | Dual action observed |
Q & A
Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]butanal in academic research?
The synthesis of this compound typically involves Friedel-Crafts alkylation or hydroformylation strategies. For example, a phenylbutanal derivative can be synthesized via catalytic coupling of trifluoromethylbenzene with butanal precursors under controlled conditions (e.g., using Lewis acids like AlCl₃). Purification often employs column chromatography or distillation. Researchers should optimize reaction parameters (temperature, solvent polarity) to minimize side products like over-alkylated derivatives .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures, leveraging high-resolution diffraction data . Complementary techniques include:
- NMR : Analyze <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F spectra to confirm substituent positions and electronic environments.
- FT-IR : Identify characteristic aldehyde C=O stretches (~1700 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS .
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it reactive even in polar aprotic solvents (e.g., DMF, DMSO). However, in protic solvents (e.g., ethanol), hydrogen bonding can stabilize the aldehyde, reducing reactivity. Researchers should conduct kinetic studies under varying solvent conditions to map activation energies and optimize yields for specific reactions (e.g., Grignard additions) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electrostatic potential surfaces : Highlight electrophilic sites at the aldehyde group.
- Thermodynamic stability : Compare conformers to identify dominant structures.
- Solubility parameters : Use COSMO-RS models to estimate solubility in organic/aqueous mixtures. PubChem-derived data (e.g., InChI keys) can validate computational results .
Q. How does this compound compare to its carboxylic acid derivative in medicinal chemistry applications?
The aldehyde group in this compound offers a reactive handle for Schiff base formation, useful in prodrug design. In contrast, the carboxylic acid derivative (e.g., 4-[3-(Trifluoromethyl)phenyl]butanoic acid) is more stable and often serves as a metabolic intermediate or enzyme inhibitor. Biological assays (e.g., enzyme inhibition studies) should be conducted to compare binding affinities and pharmacokinetic profiles .
Q. What strategies mitigate challenges in handling this compound due to its volatility and sensitivity?
- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Handling : Employ gloveboxes or Schlenk lines for air-sensitive reactions.
- Stabilization : Add radical inhibitors (e.g., BHT) during long-term storage. Safety protocols from IFRA standards for analogous aldehydes (e.g., 3-Phenylbutanal) recommend PPE and fume hood use .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
Yield variations often arise from differences in catalyst loading or purification methods. For example, Pd-catalyzed methods may report higher yields (70–80%) compared to acid-catalyzed routes (50–60%). Researchers should:
- Replicate procedures with strict control of moisture and oxygen levels.
- Use internal standards (e.g., deuterated analogs) in NMR to quantify purity.
- Cross-validate results with independent techniques like HPLC .
Application in Drug Discovery
Q. What role does the trifluoromethyl group play in the bioactivity of this compound?
The CF₃ group enhances lipophilicity, improving membrane permeability, and stabilizes charge-transfer interactions with target proteins (e.g., kinases). In vitro assays against cancer cell lines (e.g., HepG2) can assess cytotoxicity, while molecular docking studies (e.g., AutoDock Vina) predict binding modes to receptors like EGFR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
